![molecular formula C17H14F3N3OS2 B2523751 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide CAS No. 674804-90-1](/img/structure/B2523751.png)
2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide is a compound of significant interest within the fields of chemistry and pharmaceuticals. With a complex structure featuring multiple functional groups, this compound offers a variety of potential applications, ranging from chemical synthesis to potential therapeutic uses. The combination of cyano, pyridinyl, sulfanyl, and phenyl groups within its structure gives it a unique set of chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide typically involves a multi-step process:
Formation of the Pyridinyl Sulfanyl Intermediate: This involves the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a thiol compound under controlled conditions, usually in the presence of a base such as potassium carbonate.
Acetamide Formation: The resulting intermediate then undergoes a nucleophilic substitution reaction with 4-(methylsulfanyl)phenylacetamide. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a catalyst such as triethylamine.
Industrial Production Methods
Industrial production may scale these reactions to larger batch processes, incorporating:
Continuous flow reactors to ensure consistent mixing and reaction times.
Advanced purification techniques like crystallization and chromatography to yield high-purity products.
Process optimization strategies to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl (thioether) sites, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro groups present in some derivatives can be reduced to amines under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings and the cyano group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution Reagents: Halogenation agents like N-bromosuccinimide (NBS), nucleophiles like sodium methoxide (NaOCH₃).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied depending on the substituent added (e.g., brominated derivatives).
科学研究应用
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide has diverse applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural components.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways influenced by its functional groups.
Industry: Used in the formulation of specialty chemicals and materials due to its unique chemical properties.
作用机制
Mechanism
The precise mechanism of action for its biological effects can be complex:
Molecular Targets: It may interact with specific enzymes or receptors, modifying their activity.
Pathways: Influences signaling pathways or metabolic processes, depending on its interaction with cellular components.
相似化合物的比较
Comparison and Uniqueness
When compared to similar compounds:
Structural Similarity: Compounds like 2-{[3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide share a similar core structure but lack the methylsulfanyl substitution, which can significantly alter their reactivity and application.
Functional Group Diversity: The presence of both cyano and trifluoromethyl groups in a single molecule makes it unique among related compounds, offering a combination of electron-withdrawing effects that can be leveraged in various chemical reactions.
Similar Compounds
2-{[3-Cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
N-[4-(Methylsulfanyl)phenyl]acetamide
属性
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS2/c1-10-7-14(17(18,19)20)13(8-21)16(22-10)26-9-15(24)23-11-3-5-12(25-2)6-4-11/h3-7H,9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOXEWLQBIIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)SC)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)
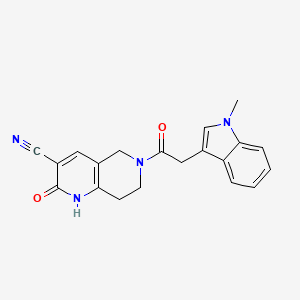
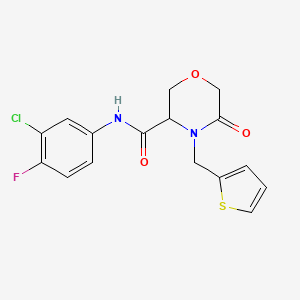
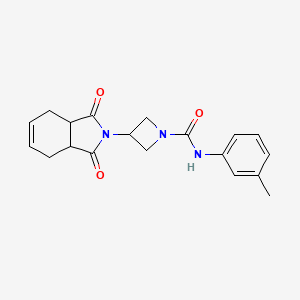
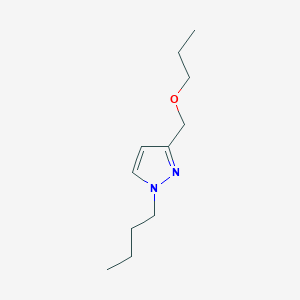
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2523676.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2523677.png)


![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2523683.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2523685.png)
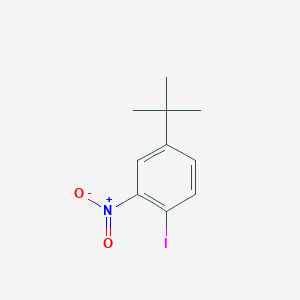
![Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride](/img/structure/B2523689.png)
![4-[1-[2-(4-Methoxy-2-methylphenyl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2523690.png)
